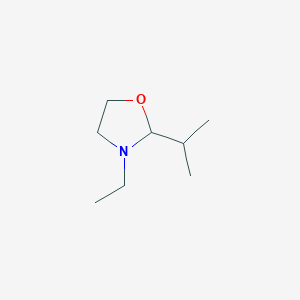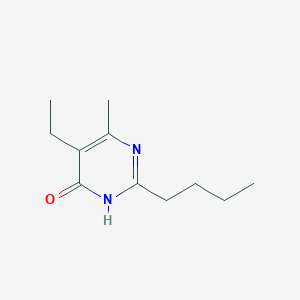
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one
描述
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of butyl, ethyl, and methyl substituents on the pyrimidine ring can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a β-diketone with an amidine or urea derivative. For example, the reaction of 2-butanone with ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide can yield the desired pyrimidinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
化学反应分析
Types of Reactions
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone to its dihydropyrimidine analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-2-one
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-thione
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-amine
Uniqueness
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of butyl, ethyl, and methyl groups can also affect its solubility, stability, and overall properties, contributing to its uniqueness in various applications.
属性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-butyl-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O/c1-4-6-7-10-12-8(3)9(5-2)11(14)13-10/h4-7H2,1-3H3,(H,12,13,14) |
InChI 键 |
APDMVECBJSYFER-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=C(C(=O)N1)CC)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
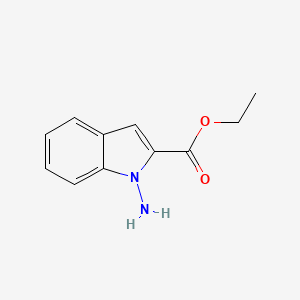
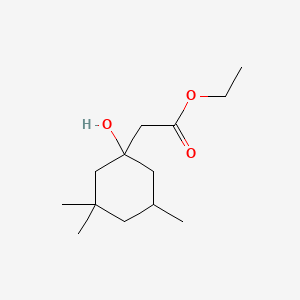
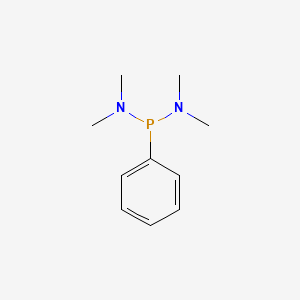
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8717251.png)

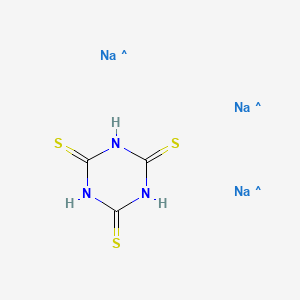
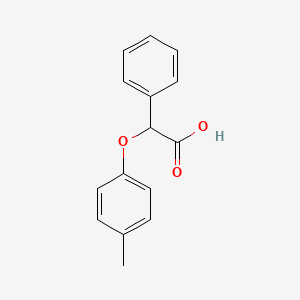
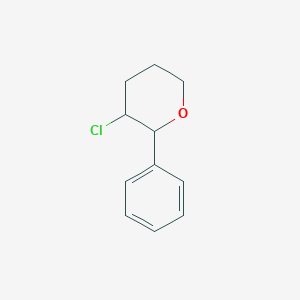

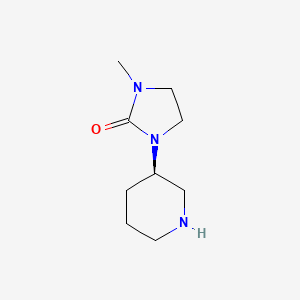
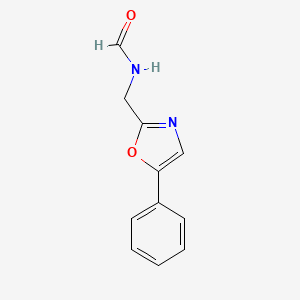
![Ethyl 6-iodo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8717315.png)
![1,2-Dihydro-3H-pyrido[3,2,1-kl]phenothiazin-3-one](/img/structure/B8717317.png)
